molecular formula C16H16Cl2N2 B13939689 3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride

3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B13939689
M. Wt: 307.2 g/mol
InChI Key: NPPMHVCZUGFSLQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The compound is characterized by the presence of a chloromethyl group, a methyl group, and a p-tolyl group attached to the imidazo[1,2-a]pyridine core.

Preparation Methods

The synthesis of 3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride involves several steps:

Chemical Reactions Analysis

3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions:

Scientific Research Applications

3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16Cl2N2

Molecular Weight

307.2 g/mol

IUPAC Name

3-(chloromethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C16H15ClN2.ClH/c1-11-3-6-13(7-4-11)16-14(9-17)19-10-12(2)5-8-15(19)18-16;/h3-8,10H,9H2,1-2H3;1H

InChI Key

NPPMHVCZUGFSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCl.Cl

Origin of Product

United States

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